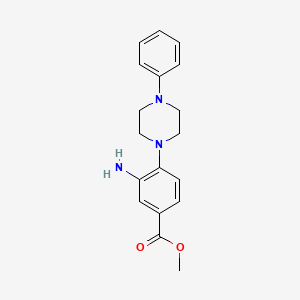

Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate

Descripción general

Descripción

“Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate” is a chemical compound with the molecular formula C18H21N3O2 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate” is represented by the InChI code: 1S/C18H21N3O2/c1-23-18(22)14-7-8-17(16(19)13-14)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-8,13H,9-12,19H2,1H3 .Aplicaciones Científicas De Investigación

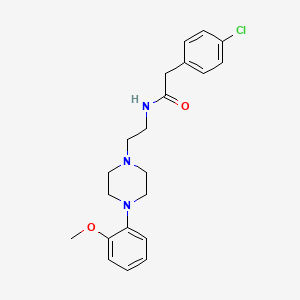

PPARγ Agonists Development

The search for potent and selective Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonists led to the evaluation of various compounds, including those with structural motifs related to Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate. These studies aim to optimize the phenyl alkyl ether moiety, focusing on enhancing aqueous solubility and achieving desired pharmacological profiles for potential therapeutic applications in diabetes and obesity (Collins et al., 1998).

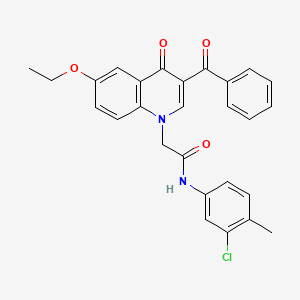

Tubulin Polymerization Inhibition for Anticancer Activity

Research into anticancer agents has identified Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) as a promising compound. It acts by inhibiting tubulin polymerization, which is critical for cell division. This mechanism is explored for its potential to suppress the proliferation of cancer cells, offering a pathway for the development of novel cancer therapies (Minegishi et al., 2015).

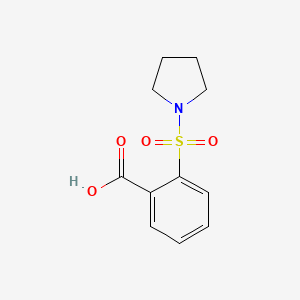

Hydrogen Bonding in Molecular Structures

Investigations into the molecular and crystal structures of compounds similar to Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate have revealed intricate hydrogen-bonding patterns. These studies provide insights into how molecular interactions influence the stability and properties of these compounds, with implications for designing materials and drugs with specific functions (Portilla et al., 2007).

Prodrug Development for Enhanced Drug Delivery

Research on prodrugs has led to the synthesis of various N-substituted aminomethylbenzoate esters, aiming to improve the water solubility and bioavailability of drugs like metronidazole. These studies highlight the potential of such derivatives in developing more effective and convenient drug formulations for parenteral administration (Jensen et al., 1990).

Synthesis of N-Methylpiperazine Derivatives

The synthesis of new carboxylic acid amides incorporating the N-methylpiperazine fragment showcases the versatility of Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate-related structures. These compounds are explored for various pharmacological activities, including as intermediates in the synthesis of significant pharmaceutical agents (Koroleva et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-23-18(22)14-7-8-17(16(19)13-14)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-8,13H,9-12,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFVTIIWLSODHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001331331 | |

| Record name | methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665710 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate | |

CAS RN |

65639-65-8 | |

| Record name | methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]isothiazole-5-carboxylic acid](/img/structure/B2693941.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2693942.png)

![4-butyl-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2693943.png)

![N1-(2-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2693946.png)

![(1S,4R,5R)-N-Methyl-6,8-dioxabicyclo[3.2.1]octan-4-amine;hydrochloride](/img/structure/B2693955.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2693960.png)

![2-(5-Oxo-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-6-yl)acetamide](/img/structure/B2693963.png)

![(Z)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2693964.png)